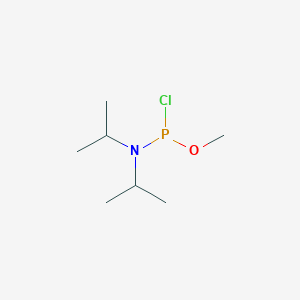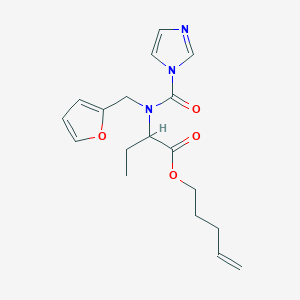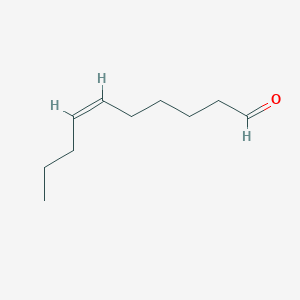
Chloramidite de méthyle N,N-diisopropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine (NMPP) is an organic compound belonging to the class of phosphonamides. It has a wide range of applications in scientific research and is used in various laboratory experiments. NMPP has a unique structure which makes it a valuable tool in the fields of organic chemistry and biochemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NMPP.
Applications De Recherche Scientifique
Synthèse d'oligonucléotides
“Chloramidite de méthyle N,N-diisopropyl” est un agent phosphitylant utilisé dans la synthèse d'oligonucléotides par la méthode des phosphoramidites . Cette méthode est largement utilisée dans le domaine de la biologie moléculaire et de l'ingénierie génétique pour la synthèse de brins d'ADN et d'ARN.
Préparation de diester-amides mixtes
Ce composé est également utilisé dans la préparation de diester-amides mixtes . Ces composés ont diverses applications dans le domaine de la chimie organique et de la chimie médicinale.
Synthèse d'oligonucléotides désoxy sur support polymère
“this compound” est utilisé comme réactif pour les synthèses d'oligonucléotides désoxy sur support polymère . Ce processus est crucial dans le développement d'oligonucléotides thérapeutiques.
Synthèse d'oligoribonucléotides
De manière similaire aux oligonucléotides désoxy, ce composé est également utilisé dans la synthèse d'oligoribonucléotides . Ce sont de courtes molécules d'ARN qui ont des applications dans la recherche, le diagnostic et la thérapeutique.
Réactions de couplage croisé
“this compound” est adapté à divers types de réactions de couplage croisé, notamment les couplages de Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille et Suzuki-Miyaura . Ces réactions sont fondamentales dans la synthèse de composés organiques complexes.
Synthèse de chlorures de phosphonamidique
Ce composé est également utilisé dans la synthèse de chlorures de phosphonamidique . Ce sont des intermédiaires importants dans la synthèse de divers composés organophosphorés.
Mécanisme D'action
Target of Action
Methyl N,N-diisopropylchlorophosphoramidite, also known as N,N-Diisopropylmethylphosphoramidic Chloride, 80% or N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, is primarily used as a phosphitylating agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .
Mode of Action
The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are then oxidized to form the desired phosphodiester bonds in the oligonucleotide chain .
Biochemical Pathways
The compound plays a crucial role in the phosphoramidite method for oligonucleotide synthesis . This method involves a series of chemical reactions, including coupling, capping, oxidation, and deprotection, to form the desired oligonucleotide sequence .
Pharmacokinetics
Its bioavailability in a reaction is influenced by factors such as concentration, reaction conditions, and the presence of other reagents .
Result of Action
The action of Methyl N,N-diisopropylchlorophosphoramidite results in the formation of oligonucleotides, which are short DNA or RNA molecules . Oligonucleotides have numerous applications in research, diagnostics, and therapeutics .
Action Environment
The action, efficacy, and stability of Methyl N,N-diisopropylchlorophosphoramidite are influenced by various environmental factors. These include the pH, temperature, and solvent of the reaction environment . Proper storage conditions are also crucial to maintain its stability and prevent degradation .
Analyse Biochimique
Biochemical Properties
Methyl N,N-diisopropylchlorophosphoramidite is known to be a phosphitylating agent used in the synthesis of oligonucleotides by the phosphoramidite method . It interacts with enzymes and proteins involved in this process, facilitating the formation of phosphodiester bonds that link nucleotides together .
Molecular Mechanism
At the molecular level, Methyl N,N-diisopropylchlorophosphoramidite acts as a reagent in the formation of phosphodiester bonds, a key step in the synthesis of oligonucleotides . It does so by interacting with the hydroxyl groups present on the nucleotides, facilitating the formation of these bonds .
Metabolic Pathways
Methyl N,N-diisopropylchlorophosphoramidite is involved in the metabolic pathway of oligonucleotide synthesis
Propriétés
IUPAC Name |
N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWQRQDSCYAEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86030-43-5 |
Source


|
| Record name | Chloro(diisopropylamino)methoxy phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)





![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)

![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
